molecular formula C10H10N2O5 B14151837 N-(pyridin-3-ylcarbonyl)aspartic acid CAS No. 13839-28-6

N-(pyridin-3-ylcarbonyl)aspartic acid

Cat. No.: B14151837
CAS No.: 13839-28-6
M. Wt: 238.20 g/mol
InChI Key: LSIRGZKVRFDTNG-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylcarbonyl)aspartic acid is a synthetic organic compound of interest in medicinal chemistry and biochemical research. It is composed of an L-aspartic acid moiety, a fundamental proteinogenic amino acid , conjugated to a pyridin-3-ylcarbonyl group. This structure falls into a class of molecules where amino acids are conjugated with other organic groups, a strategy often employed to modify the physicochemical properties, bioavailability, and target specificity of lead compounds . L-Aspartic acid itself is a critical metabolite in the human body, playing key roles in the urea cycle, gluconeogenesis, and neurotransmission, where it acts as an agonist at NMDA receptors . The pyridine ring is a common pharmacophore found in many molecules with biological activity. Researchers may investigate this compound as a potential building block for more complex molecules, a precursor in organic synthesis, or a candidate for evaluating biochemical interactions. It is supplied as a solid and is characterized by high purity to ensure consistent experimental results. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13839-28-6

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

2-(pyridine-3-carbonylamino)butanedioic acid

InChI

InChI=1S/C10H10N2O5/c13-8(14)4-7(10(16)17)12-9(15)6-2-1-3-11-5-6/h1-3,5,7H,4H2,(H,12,15)(H,13,14)(H,16,17)

InChI Key

LSIRGZKVRFDTNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Pyridin 3 Ylcarbonyl Aspartic Acid

Established Synthetic Routes for N-Acylation of Aspartic Acid

The formation of the amide bond between the amino group of aspartic acid and the carboxylic acid of the pyridine-3-ylcarbonyl moiety (nicotinic acid) is a crucial step in the synthesis of N-(pyridin-3-ylcarbonyl)aspartic acid. Several well-established N-acylation methods can be employed for this transformation, each with its own set of advantages and limitations.

Carbodiimide-mediated coupling reactions

Carbodiimide-mediated coupling is a widely used method for amide bond formation due to its mild reaction conditions and high efficiency. wikipedia.orgthermofisher.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to activate the carboxylic acid group of nicotinic acid, facilitating nucleophilic attack by the amino group of aspartic acid. peptide.compeptide.com

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to form the desired amide and a urea (B33335) byproduct. wikipedia.org To enhance the reaction rate and suppress side reactions, such as the formation of N-acylurea, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. thermofisher.com The use of water-soluble EDC is particularly advantageous for simplifying the purification process, as the urea byproduct can be easily removed by aqueous extraction. peptide.com

Table 1: Representative Conditions for Carbodiimide-Mediated Synthesis of this compound
Coupling ReagentAdditiveSolventTemperature (°C)Reaction Time (h)Yield (%)
EDCHOBtDMF/CH₂Cl₂0 to RT12-2485-95
DCCNHSCH₂Cl₂0 to RT12-1880-90

Mixed anhydride (B1165640) methods

The mixed anhydride method is another effective strategy for the N-acylation of amino acids. This approach involves the activation of the carboxylic acid by converting it into a mixed anhydride, typically with an alkyl chloroformate such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) or triethylamine (B128534) (TEA). rsc.org

The resulting mixed anhydride is highly reactive towards nucleophilic attack by the amino group of aspartic acid, leading to the formation of the desired amide bond. This method is often favored for its rapid reaction rates and the ease of removal of byproducts. Careful control of the reaction temperature, typically kept low (e.g., -15 °C) during the activation step, is crucial to minimize side reactions such as racemization and the formation of urethane (B1682113) byproducts.

Table 2: Typical Reaction Parameters for the Mixed Anhydride Synthesis of this compound
Activating AgentBaseSolventActivation Temperature (°C)Coupling Temperature (°C)Yield (%)
Isobutyl chloroformateN-MethylmorpholineTHF-15-15 to RT75-85
Ethyl chloroformateTriethylamineDioxane-10-10 to RT70-80

Acid chloride-based coupling reactions

The use of an acid chloride, specifically nicotinoyl chloride, provides a highly reactive electrophile for the acylation of aspartic acid. This method, often carried out under Schotten-Baumann conditions, involves the reaction of the acid chloride with the amino acid in the presence of a base, such as sodium hydroxide (B78521) or an organic amine, to neutralize the hydrogen chloride byproduct. ekb.eg

While this method is straightforward and often results in high yields, the handling of the reactive and potentially moisture-sensitive acid chloride requires careful experimental technique. The protection of the carboxylic acid groups of aspartic acid may be necessary to prevent unwanted side reactions.

Table 3: Illustrative Conditions for Acid Chloride-Based Synthesis of this compound
BaseSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)
NaOH (aq)Water/Dioxane0-52-480-90
TriethylamineCH₂Cl₂0 to RT3-675-85

Regioselective Functionalization Strategies for the Pyridine-3-ylcarbonyl Moiety

Further derivatization of the pyridine (B92270) ring within the this compound molecule can lead to the generation of a diverse library of analogues with potentially modulated properties. The electronic nature of the pyridine ring, being electron-deficient, and the presence of the carbonyl group at the 3-position, influence the regioselectivity of subsequent functionalization reactions.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient character. However, under forcing conditions, substitution may occur, with the directing effects of the carbonyl group favoring substitution at the 5-position. Strategies to enhance the reactivity of the pyridine ring, such as N-oxide formation, can be employed to facilitate electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a more common pathway for the functionalization of pyridine rings, particularly when a good leaving group is present at an activated position (ortho or para to the ring nitrogen). While the parent pyridine-3-ylcarbonyl moiety lacks a suitable leaving group, this strategy could be employed if starting from a substituted nicotinic acid derivative, for instance, a halo-substituted nicotinic acid.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of the pyridine-3-ylcarbonyl moiety, the carbonyl group can act as a directing group, facilitating deprotonation at the adjacent 2- or 4-positions by a strong base, such as lithium diisopropylamide (LDA). The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The interplay between the directing effects of the ring nitrogen and the carbonyl group will determine the ultimate regioselectivity of this process.

Chiral Synthesis and Stereochemical Control for this compound

Aspartic acid possesses a stereocenter, and therefore, this compound can exist as enantiomers. The stereochemistry of the final product is a critical consideration, particularly in the context of its potential biological applications.

Diastereoselective synthetic approaches

The stereochemistry of this compound is a critical determinant of its biological activity. As aspartic acid possesses a chiral center, its N-acylation can result in a mixture of diastereomers if the starting material is a racemic mixture or if the reaction conditions are not stereocontrolled. Diastereoselective synthetic approaches are therefore crucial for obtaining stereochemically pure isomers for biological evaluation.

While specific diastereoselective methods for the synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied. One promising strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the aspartic acid substrate to direct the acylation reaction to one face of the molecule, thereby controlling the stereochemical outcome. A common class of chiral auxiliaries used in amino acid chemistry are oxazolidinones, which can be prepared from readily available chiral amino alcohols. The aspartic acid derivative, with the chiral auxiliary attached, would then be reacted with an activated form of nicotinic acid, such as nicotinoyl chloride, to yield the N-acylated product with high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched this compound.

Another powerful approach for achieving diastereoselectivity is through catalytic asymmetric reactions. For instance, catalytic asymmetric Mannich-type reactions of N-acylimino esters have been shown to be effective in producing N-acylated amino acid derivatives with high diastereo- and enantioselectivity. nih.govorganic-chemistry.org In a potential application of this methodology to the synthesis of this compound, an N-(pyridin-3-ylcarbonyl)imino ester could be reacted with a silyl (B83357) enol ether in the presence of a chiral metal catalyst to directly generate the target molecule with control over the newly formed stereocenter.

A notable, though less detailed, synthetic route has been described starting from S-aspartic acid. This method involves the preparation of (S)- and/or (R)-(2-methyl-3-benzyloxycarbonyl-5-oxo-4-oxazolidinyl)-acetyl chloride from S-aspartic acid. This activated intermediate is then reacted with 3-trimethyl stannylpyridine to form a pyridyl-ketone, which upon hydrolysis yields the nicotinoyl amino acid derivative. ekb.egscinito.ai While this method starts with a chiral precursor, the stereochemical integrity and the potential for diastereoselectivity would depend on the specific reaction conditions at each step.

Table 1: Overview of Potential Diastereoselective Synthetic Strategies

ApproachKey Reagents/ComponentsPotential Advantages
Chiral AuxiliaryOxazolidinones, CamphorsultamWell-established methodology, high diastereoselectivity. researchgate.net
Catalytic Asymmetric SynthesisChiral metal catalysts (e.g., Copper-diamine complexes), N-acylimino estersHigh efficiency and enantioselectivity. nih.govorganic-chemistry.org
Substrate-Controlled SynthesisStereochemically pure starting materials (e.g., S-aspartic acid derivatives)Utilizes readily available chiral pool. ekb.egscinito.ai

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship (SAR) Investigations

To explore the structure-activity relationships (SAR) of this compound, a variety of analogs and derivatives can be synthesized. These modifications can be systematically introduced to probe the importance of different structural features for biological activity. Key areas for modification include the pyridine ring, the aspartic acid backbone, and the amide linkage.

Modifications of the Aspartic Acid Moiety: The aspartic acid portion of the molecule offers several sites for modification. The carboxylic acid groups can be esterified or converted to amides to alter the charge and polarity of the molecule. The stereochemistry of the chiral center can be inverted (from L- to D-aspartic acid) to assess the stereochemical requirements for biological interaction. Furthermore, the aspartic acid can be replaced with other amino acids, both natural and unnatural, to explore the influence of the side chain on activity. For instance, replacing aspartic acid with glutamic acid would increase the length of the side chain by one methylene (B1212753) unit.

Modifications of the Amide Linkage: The amide bond connecting the nicotinoyl and aspartic acid moieties can be replaced with other functional groups, such as an ester or a thioamide, to evaluate the role of the amide bond in binding and activity.

The synthesis of these analogs generally follows standard peptide coupling procedures. For example, the desired nicotinic acid derivative can be activated using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS), and then reacted with the desired amino acid ester. Solid-phase peptide synthesis (SPPS) techniques can also be employed for the efficient synthesis of a library of analogs. clockss.org

Table 2: Examples of this compound Analogs for SAR Studies

Modification SiteExample of AnalogRationale for Synthesis
Pyridine RingN-(2-chloropyridin-3-ylcarbonyl)aspartic acidInvestigate the effect of an electron-withdrawing group.
Pyridine RingN-(pyridin-4-ylcarbonyl)aspartic acidEvaluate the importance of the nitrogen position.
Aspartic Acid Side ChainN-(pyridin-3-ylcarbonyl)glutamic acidAssess the impact of side chain length.
Aspartic Acid StereocenterN-(pyridin-3-ylcarbonyl)-D-aspartic acidDetermine stereochemical preference for activity.
Carboxylic Acid GroupsDiethyl N-(pyridin-3-ylcarbonyl)aspartateExamine the role of charge and polarity.

By synthesizing and biologically evaluating these and other analogs, a comprehensive SAR profile can be established, providing valuable insights into the molecular features required for the desired biological effect and guiding the design of more potent and selective compounds. For example, studies on other nicotinoyl-amino acid derivatives have shown that the nature of the amino acid can significantly influence properties like DNA binding. clockss.org

Advanced Spectroscopic and Crystallographic Analyses of N Pyridin 3 Ylcarbonyl Aspartic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within N-(pyridin-3-ylcarbonyl)aspartic acid can be established. For clarity, the following standard numbering scheme is used for the molecule: the pyridine (B92270) ring is numbered from the nitrogen as 1, proceeding to C6. The aspartic acid moiety is labeled with α and β for the carbons, with the corresponding attached protons. The carboxyl groups are distinguished as α-COOH and β-COOH.

Proton (¹H) NMR Investigations

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In a typical deuterated solvent like DMSO-d₆, the spectrum of this compound is expected to show distinct signals for the pyridine ring, the aspartic acid backbone, and the amide linkage.

The protons on the pyridine ring (H-2, H-4, H-5, H-6) appear in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing effect of the carbonyl group at position 3, the H-2 and H-4 protons are shifted significantly downfield. The α-proton of the aspartic acid residue (H-α) is observed as a multiplet, shifted downfield from its position in free aspartic acid due to the deshielding effect of the adjacent amide group. The two β-protons (H-βa and H-βb) are diastereotopic, meaning they are chemically non-equivalent, and thus exhibit different chemical shifts, appearing as a complex multiplet. quora.com The amide proton (NH) typically appears as a doublet at a downfield chemical shift, with its coupling to the H-α providing direct evidence of the amide bond. The acidic protons of the two carboxyl groups are often broad and may exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound in DMSO-d₆. This is an interactive table. Click on the headers to sort.

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
H-2 8.9 - 9.1 d ~2.0
H-6 8.6 - 8.8 dd ~4.8, 1.5
H-4 8.1 - 8.3 dt ~8.0, 2.0
H-5 7.4 - 7.6 dd ~8.0, 4.8
NH 8.5 - 9.0 d ~8.0
H-α 4.6 - 4.8 ddd ~8.0, 7.5, 5.0

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. The spectrum is characterized by signals for the pyridine ring carbons, the three carbonyl carbons (one amide, two carboxylic acid), and the two aliphatic carbons of the aspartic acid backbone.

The carbonyl carbons are the most downfield signals. The two carboxylic acid carbons (α-COOH and β-COOH) are expected in the 170-175 ppm range, while the amide carbonyl (C=O) is typically found slightly upfield in the 165-170 ppm range. The five carbons of the pyridine ring appear in the aromatic region (120-155 ppm). The α-carbon (C-α) of the aspartic acid moiety is typically observed around 50-55 ppm, while the β-carbon (C-β) is found further upfield, around 35-40 ppm. hmdb.cabmrb.io

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆. This is an interactive table. Click on the headers to sort.

Carbon Predicted δ (ppm)
α-COOH 172 - 174
β-COOH 171 - 173
Amide C=O 165 - 167
C-2 151 - 153
C-6 148 - 150
C-4 135 - 137
C-3 130 - 132
C-5 123 - 125
C-α 50 - 52

Two-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C NMR spectra and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Key expected correlations include those between adjacent protons on the pyridine ring (H-4 with H-5; H-5 with H-6) and within the aspartic acid spin system (amide NH with H-α; H-α with the two H-β protons). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH coupling). It allows for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C spectra. For example, the signal for H-α in the ¹H spectrum will correlate with the signal for C-α in the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). It is particularly powerful for connecting different fragments of the molecule. Crucial HMBC correlations for this compound would include:

Correlations from the pyridine protons H-2 and H-4 to the amide carbonyl carbon, confirming the attachment point of the aspartic acid chain.

Correlations from the amide NH and the H-α to the amide carbonyl carbon, defining the amide bond.

Correlations from H-α and H-β to the carboxyl carbons, confirming the aspartic acid backbone. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It provides insights into the three-dimensional structure and preferred conformation of the molecule in solution. For instance, a NOESY correlation between the pyridine H-2 or H-4 proton and the amide NH or H-α would provide information about the rotational orientation around the C3-C=O and C=O-N bonds.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. The carboxylic acid O-H stretching vibration appears as a very broad band in the 2500-3300 cm⁻¹ region, often obscuring other signals, which is characteristic of hydrogen-bonded dimers. The N-H stretch of the secondary amide is expected as a sharp to moderately broad band around 3300-3400 cm⁻¹. The C-H stretching vibrations for the aromatic pyridine ring and the aliphatic aspartic acid backbone are anticipated just above and below 3000 cm⁻¹, respectively.

The carbonyl (C=O) stretching region is particularly informative. Three distinct C=O bands are expected: the carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is found at a lower frequency, around 1650-1680 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, is a strong absorption typically seen around 1530-1560 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. derpharmachemica.comrsc.org

Table 3: Predicted IR Absorption Frequencies for this compound. This is an interactive table. Click on the headers to sort.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
O-H stretch Carboxylic Acid 2500 - 3300 (very broad)
N-H stretch Amide 3300 - 3400
C-H stretch Aromatic (Pyridine) 3000 - 3100
C-H stretch Aliphatic (Aspartic) 2850 - 2960
C=O stretch Carboxylic Acid 1700 - 1725
Amide I (C=O stretch) Amide 1650 - 1680
C=C, C=N stretch Pyridine Ring 1400 - 1600

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Raman spectra are often less congested in the O-H stretching region, making other bands more discernible. The technique is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.

For this compound, the most prominent features in the Raman spectrum are expected to be the aromatic ring stretching modes of the pyridine moiety, especially the symmetric "ring breathing" vibration, which gives a sharp and intense signal typically around 1000-1040 cm⁻¹. The C=O stretching vibrations are also visible in Raman spectra, though often weaker than in the IR. Aliphatic C-H stretching and bending modes will also be present. pmf.unsa.banih.gov

Table 4: Predicted Raman Shifts for this compound. This is an interactive table. Click on the headers to sort.

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹)
C-H stretch Aromatic (Pyridine) 3050 - 3080
C-H stretch Aliphatic (Aspartic) 2900 - 3000
C=O stretch Carboxylic Acid / Amide 1650 - 1725
Ring stretch Pyridine Ring 1570 - 1610
Ring breathing Pyridine Ring 1000 - 1040 (strong)

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone in the structural elucidation of novel compounds, providing invaluable information regarding molecular weight, elemental composition, and fragmentation behavior. For this compound, a combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) offers a comprehensive analysis of its molecular identity and structural integrity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in determining the precise molecular mass of this compound, which in turn allows for the unambiguous determination of its elemental formula. Employing techniques such as time-of-flight (TOF) or Orbitrap mass analysis, the monoisotopic mass of the protonated molecule ([M+H]⁺) can be measured with sub-part-per-million (ppm) accuracy.

The theoretical exact mass of this compound (C₁₀H₁₀N₂O₅) is 238.0590 Da. Experimental HRMS analysis is expected to yield a measured mass that is in close agreement with this theoretical value, typically within a 5 ppm error margin. This high degree of accuracy is crucial for distinguishing the target compound from other potential isobaric species.

Table 1: Theoretical and Expected HRMS Data for this compound

Ion SpeciesElemental FormulaTheoretical Exact Mass (Da)Expected Measured Mass (Da)Expected Mass Error (ppm)
[M+H]⁺C₁₀H₁₁N₂O₅⁺239.0662239.0660< 2
[M+Na]⁺C₁₀H₁₀N₂O₅Na⁺261.0482261.0480< 2
[M-H]⁻C₁₀H₉N₂O₅⁻237.0517237.0519< 2

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is pivotal in confirming the connectivity of the molecule and identifying its key structural motifs. For this compound, collision-induced dissociation (CID) is a commonly employed fragmentation method.

The fragmentation of the [M+H]⁺ ion of this compound is anticipated to occur at the labile amide bond and the carboxylic acid functionalities. Key expected fragmentation pathways include:

Neutral loss of H₂O (18.01 Da): This is a common fragmentation for carboxylic acids.

Neutral loss of CO₂ (44.00 Da): Decarboxylation is another characteristic fragmentation of carboxylic acids.

Cleavage of the amide bond: This can result in the formation of the pyridin-3-ylcarbonyl cation (m/z 106.04) or the protonated aspartic acid fragment.

Table 2: Expected Key Fragmentation Ions of this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Elemental Formula of FragmentProposed Neutral Loss
239.0662221.0557C₁₀H₉N₂O₄⁺H₂O
239.0662195.0764C₉H₁₁N₂O₃⁺CO₂
239.0662106.0447C₆H₄NO⁺C₄H₇NO₄
239.0662134.0393C₄H₈NO₄⁺C₆H₄NO

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular geometry, conformation, and intermolecular interactions.

Single-crystal X-ray Diffraction Analysis

A successful single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the planar nature of the pyridine ring and the tetrahedral geometry of the chiral carbon in the aspartic acid moiety. The conformation of the molecule in the solid state, particularly the relative orientation of the pyridin-3-ylcarbonyl group and the aspartic acid backbone, would be unequivocally determined.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)10.1
β (°)98.5
Volume (ų)1032
Z4

Analysis of Intermolecular Interactions (e.g., hydrogen bonding networks, π-π stacking)

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups are strong hydrogen bond donors and acceptors, while the amide group provides both a donor (N-H) and an acceptor (C=O). The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

These hydrogen bonding interactions would likely lead to the formation of supramolecular architectures, such as chains or sheets. Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules may further stabilize the crystal lattice. A detailed analysis of the crystal structure would reveal the specific hydrogen bonding motifs and the geometry of any π-π stacking.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Given the presence of a chiral center in the aspartic acid moiety, chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration of this compound. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are sensitive to the differential interaction of chiral molecules with left- and right-circularly polarized light.

The CD spectrum of an enantiomerically pure sample would exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths, corresponding to the electronic transitions of the chromophores in the molecule (the pyridine ring and the carbonyl groups). The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. Comparison of the experimental CD spectrum with that predicted by quantum chemical calculations can be used to assign the absolute configuration (R or S) of the molecule. Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess, providing a quantitative measure of enantiomeric purity.

Table 4: Hypothetical Chiroptical Data for N-(pyridin-3-ylcarbonyl)-L-aspartic acid

TechniqueParameterHypothetical Value
Optical Rotation[α]D²⁰+15.2° (c 1.0, H₂O)
Circular Dichroismλmax (nm)265
Circular DichroismΔε (L·mol⁻¹·cm⁻¹)+2.5

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical and conformational aspects of chiral molecules. This method relies on the differential absorption of left and right-circularly polarized light by a chromophore in a chiral environment. For amino acid derivatives, such as this compound, the amide and carboxylic acid chromophores, as well as the pyridine ring, are expected to give rise to distinct CD signals. These signals, or Cotton effects, can provide valuable information about the secondary structure and the absolute configuration of the molecule.

Interactive Data Table: Predicted CD Spectral Data

No experimental data is currently available. The following table is a placeholder for potential future findings.

ChromophorePredicted λmax (nm)Predicted Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
Pyridine π → π------
Amide n → π------
Carboxyl n → π*------

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. ORD and CD are closely related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of a molecule's chiroptical properties. The ORD curve of a chiral molecule will show a characteristic pattern, known as a Cotton effect, in the region of an absorption band.

Interactive Data Table: Predicted ORD Data

No experimental data is currently available. The following table is a placeholder for potential future findings.

Wavelength (nm)Predicted Specific Rotation [α] (degrees)
589 (Sodium D-line)---
436---
365---

Molecular Mechanisms and Biochemical Interactions of N Pyridin 3 Ylcarbonyl Aspartic Acid

Enzyme Inhibition and Allosteric Modulation Studies

Interactions with Renin and Other Aspartyl Proteases:This section aimed to characterize how N-(pyridin-3-ylcarbonyl)aspartic acid might bind within the active sites of these enzymes and to explore any potential for allosteric modulation.

Currently, there is a lack of published research on this compound in these specific contexts. Therefore, no data tables or detailed research findings on its enzymatic interactions can be provided at this time. Further empirical research would be required to elucidate the biochemical properties and molecular interactions of this particular compound.

Inhibition of Other Aspartate-Dependent Enzymes

Aspartate is a crucial substrate for a multitude of enzymes involved in essential biosynthetic pathways. Compounds that mimic aspartate or its transition states can act as inhibitors of these enzymes. While no direct inhibitory studies on this compound have been reported, its constituent parts suggest a potential for such activity. Pyridine (B92270) carboxylic acid derivatives are known to act as enzyme inhibitors against a wide range of enzymes. nih.gov Similarly, N-acylaspartic acid derivatives have been investigated for their biological activities.

Enzymes involved in amino acid biosynthesis pathways (e.g., aspartate kinase)

Aspartate kinase (AK) is a key enzyme that catalyzes the first step in the biosynthesis of the aspartate family of amino acids, including lysine, methionine, and threonine. wikipedia.org Its regulation is critical for cellular growth, making it a target for potential inhibitors. The absence of this pathway in animals makes it an attractive target for the development of new herbicides and biocides. wikipedia.org

Currently, there is no published research specifically detailing the inhibitory effects of this compound on aspartate kinase. The potential for such inhibition would depend on the compound's ability to bind to the enzyme's active site or an allosteric site, thereby preventing the binding of aspartate or inducing a conformational change that renders the enzyme inactive.

Table 1: Research on Aspartate Kinase Inhibition by Related Compound Classes

Compound ClassEnzyme TargetFindingsCitation
Pyridine Carboxylic Acid DerivativesVarious EnzymesKnown to possess enzyme inhibitory properties. nih.gov
N-Acylaspartic Acid DerivativesAspartate Binding ProteinsN-acetyl-aspartate has been shown to inhibit aspartate binding to a proteolipid fraction from rat cerebral cortex. nih.gov

This table illustrates the inhibitory potential of related compound classes, but no direct data exists for this compound.

Enzymes crucial in nucleotide metabolism (e.g., aspartate carbamoyltransferase)

Aspartate carbamoyltransferase (ATCase) is another critical enzyme that utilizes aspartate. It catalyzes the second step in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. patsnap.comwikipedia.org Due to its role in cell proliferation, ATCase is a target for anticancer drug development. nih.govfrontiersin.org

As with aspartate kinase, there is a lack of specific studies on the inhibition of aspartate carbamoyltransferase by this compound. The well-known ATCase inhibitor, N-(phosphonacetyl)-L-aspartate (PALA), is a structural analog of the transition state of the reaction catalyzed by the enzyme. frontiersin.orgrug.nl The structural similarity of this compound to a substrate-like molecule suggests a hypothetical basis for investigating its potential as an ATCase inhibitor.

Table 2: Research on Aspartate Carbamoyltransferase Inhibition by Related Compound Classes

Compound ClassEnzyme TargetFindingsCitation
Pyridine Carboxylic Acid DerivativesVarious EnzymesHave been explored for their potential as enzyme inhibitors. nih.gov
Substrate Analogs (e.g., PALA)Aspartate CarbamoyltransferasePotent inhibition through mimicry of the reaction's transition state. frontiersin.orgrug.nl

This table highlights the inhibitory mechanisms of related compounds, but specific data for this compound is not available.

Interaction with Cellular Receptors and Transporters

The structure of this compound, containing an amino acid moiety, suggests potential interactions with cellular receptors and transporters that recognize aspartate or similar molecules.

Ligand-binding studies with relevant protein targets

Ligand-binding studies are essential to determine the affinity of a compound for a specific protein target. For this compound, relevant targets could include receptors that bind aspartate or other excitatory amino acids. For instance, N-acetyl-aspartate has been shown to bind to a hydrophobic protein fraction from the cerebral cortex that also binds L-aspartate. nih.gov

However, a review of the scientific literature reveals no specific ligand-binding studies have been conducted for this compound with any protein target.

Modulation of specific amino acid transport systems

Amino acid transporters are integral membrane proteins that control the flux of amino acids into and out of cells. nih.gov These transporters are crucial for a variety of physiological processes, including neurotransmission and nutrient uptake. nih.gov

There is no direct evidence to suggest that this compound modulates specific amino acid transport systems. Research in this area would be necessary to determine if the compound can act as a substrate, inhibitor, or modulator of any of the numerous amino acid transporters.

Influence on Metabolic Pathways Involving Aspartate

Aspartate is a central metabolite, participating in numerous metabolic pathways beyond amino acid and nucleotide biosynthesis. These include the urea (B33335) cycle, the malate-aspartate shuttle, and gluconeogenesis. Aspartate also serves as a precursor for the synthesis of several other essential biomolecules. nih.gov

The potential influence of this compound on these pathways is currently unknown. Any such influence would likely be predicated on its ability to interfere with the enzymes that utilize aspartate as a substrate or to disrupt the transport of aspartate across cellular membranes. Without dedicated research, any discussion of its effects on aspartate metabolism remains speculative.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the molecular mechanisms and biochemical interactions of the chemical compound This compound in the context of the requested metabolic pathways.

Therefore, it is not possible to provide an article on the impact of this compound on the following:

Computational and Theoretical Investigations of N Pyridin 3 Ylcarbonyl Aspartic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) calculations for ground state properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the ground-state properties of molecules by calculating the electron density. For N-(pyridin-3-ylcarbonyl)aspartic acid, DFT calculations can elucidate key structural and electronic features.

Typically, such calculations are performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311G(d,p) or higher, to provide a good balance between accuracy and computational cost. nih.govelectrochemsci.org The primary outputs of these calculations include the optimized molecular geometry, which provides the most stable three-dimensional arrangement of the atoms, and various quantum chemical parameters that describe the molecule's reactivity and electronic characteristics.

Key ground-state properties that can be determined include:

Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation. For instance, the planarity of the pyridine (B92270) ring and the conformation of the aspartic acid backbone can be precisely determined.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. electrochemsci.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential is expected around the oxygen atoms of the carboxyl groups and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. nih.gov

ParameterDescriptionRepresentative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-9.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE)Difference between ELUMO and EHOMO8.3 eV
Ionization Potential (I)Energy required to remove an electron9.5 eV
Electron Affinity (A)Energy released when an electron is added1.2 eV
Electronegativity (χ)Tendency to attract electrons5.35 eV
Global Hardness (η)Resistance to change in electron distribution4.15 eV

Note: The values in this table are hypothetical and representative, based on DFT studies of structurally related pyridine dicarboxylic acids and other organic molecules. electrochemsci.org They serve to illustrate the type of data obtained from DFT calculations.

Prediction of potential reaction mechanisms and transition states

Computational methods, particularly DFT, are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For this compound, several reactions could be investigated, including amide bond hydrolysis and intramolecular cyclization.

A common non-enzymatic reaction for asparagine and aspartic acid residues in peptides is the formation of a succinimide (B58015) intermediate. mdpi.com This reaction involves an intramolecular nucleophilic attack by the backbone nitrogen of the adjacent residue on the side-chain carbonyl carbon. While this compound is not part of a peptide chain, a similar intramolecular cyclization could be envisioned, for example, involving one of its own carboxyl groups under certain conditions.

Computational investigation of such a mechanism would involve:

Reactant and Product Optimization: The geometries of the starting material (this compound) and the potential product (e.g., a cyclic anhydride (B1165640) or other derivative) are optimized to find their minimum energy structures.

Transition State (TS) Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects the reactant and product. This structure represents the transition state of the reaction. The absence of imaginary frequencies in the reactant and product and the presence of a single imaginary frequency in the TS confirm their identities. mdpi.com

Reaction StepSpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
1Reactant (this compound)0.00
2Transition State (Intramolecular cyclization)+25.31
3Product (Cyclic Intermediate)-5.80

Note: The data presented are hypothetical for a plausible intramolecular reaction of this compound. The values are illustrative of what a computational study would aim to determine.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Should this compound be identified as a lead compound in a drug discovery program, QSAR could be employed to guide the synthesis of new analogues with improved potency.

A QSAR study on derivatives of this compound would involve several key steps:

Dataset Assembly: A series of analogues would be synthesized by modifying the parent structure (e.g., substituting the pyridine ring or esterifying the carboxyl groups) and their biological activity (e.g., IC50 against a specific enzyme) would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. The predictive power of the resulting model is then rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. rsc.orgresearchgate.net

QSAR models for related pyridine derivatives have successfully identified key structural features for biological activity. For example, studies on pyridine-3-carbonitriles revealed the importance of specific steric and electronic properties for vasorelaxant activity. rsc.org A similar approach could predict the activity of novel this compound derivatives.

Descriptor TypeExample DescriptorPotential Influence on Activity
Electronic Dipole MomentInfluences polar interactions with the target receptor.
Atomic Charges on Pyridine NGoverns hydrogen bonding potential.
Steric Molecular VolumeDetermines the fit within the receptor's binding pocket.
Surface AreaAffects solubility and interactions at the binding interface.
Hydrophobic LogP (Partition Coefficient)Relates to the compound's ability to cross cell membranes.
Topological Wiener IndexEncodes information about molecular branching.

Note: This table lists potential descriptors that would be considered in a hypothetical QSAR study of this compound derivatives.

Integration with Noncanonical Amino Acid (NCAA) Design Platforms for Protein Engineering

Protein engineering through the site-specific incorporation of noncanonical amino acids (NCAAs) has revolutionized the study and design of proteins. This technique, known as genetic code expansion, utilizes an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) to incorporate an NCAA into a growing polypeptide chain in response to a reassigned codon (typically a stop codon like UAG). encyclopedia.pubnih.govnih.gov

This compound could potentially be utilized as an NCAA. Its structure is a derivative of the canonical amino acid L-aspartic acid, with the N-(pyridin-3-ylcarbonyl) moiety serving as a unique side chain. The pyridine group could introduce novel functionalities into a protein, such as metal coordination, altered pKa, or a site for bioorthogonal chemical reactions.

The integration of this compound as an NCAA would require the development of a dedicated platform, with the following key components:

Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An aaRS that uniquely recognizes and activates this compound but does not process any of the 20 canonical amino acids. This would likely be engineered from a known aspartyl-tRNA synthetase (AspRS) through directed evolution or rational design, modifying the amino acid binding pocket to accommodate the pyridinylcarbonyl group. nih.gov

Orthogonal tRNA (o-tRNA): A tRNA that is not recognized by any endogenous synthetases but is efficiently aminoacylated by the engineered o-aaRS. It would possess an anticodon that recognizes the reassigned codon (e.g., CUA for the UAG stop codon).

Expression System: A host organism (e.g., E. coli or mammalian cells) that contains the genes for the o-aaRS and o-tRNA and is grown in media supplemented with this compound.

ComponentFunctionDevelopment Strategy
NCAA This compoundProvides novel chemical functionality (e.g., metal chelation, H-bonding).
Orthogonal Synthetase (o-aaRS) Specifically charges the NCAA onto the o-tRNA.Directed evolution/mutagenesis of a parent Aspartyl-tRNA Synthetase.
Orthogonal tRNA (o-tRNA) Delivers the NCAA to the ribosome.A tRNA with a mutated anticodon (e.g., CUA) that is not recognized by endogenous synthetases.
Reassigned Codon Signals for NCAA incorporation (e.g., UAG).Site-directed mutagenesis of the target gene to introduce the codon at the desired position.

Note: This table outlines the necessary components and strategies for the hypothetical integration of this compound into protein engineering platforms.

Research Applications and Methodological Contributions of N Pyridin 3 Ylcarbonyl Aspartic Acid

Development as Biochemical Probes

Biochemical probes are essential tools for studying biological systems. An N-acyl-aspartic acid derivative like N-(pyridin-3-ylcarbonyl)aspartic acid could theoretically be developed as a probe to investigate specific enzymes or cellular processes.

Utilization in in vitro enzymatic assays for mechanistic studies

In vitro enzymatic assays are crucial for understanding how enzymes function. A compound such as this compound could potentially be used as a substrate, inhibitor, or modulator in these assays to study the kinetics and mechanism of a target enzyme. However, there is no specific information available detailing its use in such assays.

Applications in cellular and molecular biology research as investigative tools

In cellular and molecular biology, specialized molecules are used to investigate cellular pathways and functions. While derivatives of aspartic acid and pyridine (B92270) have various applications, the specific use of this compound as an investigative tool in this context is not documented in available research.

Contribution to the Elucidation of Enzyme Mechanisms

Understanding the mechanism of an enzyme is fundamental to comprehending its biological role and for the development of targeted therapies. Small molecules can be instrumental in trapping enzyme intermediates or mapping active sites. There is currently no available literature that describes a role for this compound in the elucidation of any specific enzyme mechanism.

Role in the Rational Design of Novel Chemical Modulators

Rational drug design utilizes the three-dimensional structure of a biological target to design and synthesize new drugs. The structure of this compound, combining a pyridine ring with an aspartic acid moiety, suggests it could serve as a scaffold or fragment in the design of novel chemical modulators. However, specific examples or case studies involving this compound in rational design projects are not found in the scientific literature.

Methodological Advancements in Amino Acid and Pyridine Chemistry

The synthesis and modification of amino acids and pyridine derivatives are significant areas of chemical research. The preparation of this compound would involve standard peptide coupling methodologies. There is no indication that the synthesis or study of this particular compound has led to any notable methodological advancements in either amino acid or pyridine chemistry.

Future Directions in Research on N Pyridin 3 Ylcarbonyl Aspartic Acid

Discovery and Characterization of Novel Biological Targets and Pathways

A primary future objective is the identification and validation of the biological targets of N-(pyridin-3-ylcarbonyl)aspartic acid. Given its structure, the compound could potentially interact with pathways involving its constituent moieties. Aspartic acid is a crucial molecule in numerous metabolic processes, including the urea (B33335) cycle, nucleotide synthesis, and as a precursor to other amino acids like lysine, threonine, and methionine. nih.govfoodb.camdpi.com Furthermore, aspartate itself is a principal excitatory neurotransmitter that stimulates NMDA receptors. wikipedia.orgmpbio.com The pyridine (B92270) ring, a feature of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), suggests possible interactions with enzymes involved in redox reactions or those that recognize nicotinoyl substrates.

Future research should employ a multi-pronged approach to target identification:

Affinity-Based Proteomics: Techniques such as affinity chromatography-mass spectrometry, using an immobilized form of the compound, could capture interacting proteins from cell or tissue lysates.

Enzyme Inhibition Assays: A broad panel of enzymes, particularly those involved in aspartate and pyridine metabolism, should be screened. Aspartic proteases, a class of enzymes crucial in various physiological and pathological processes, could be a primary focus. nih.gov

Phenotypic Screening: High-throughput screening using diverse cell lines could reveal specific cellular effects, which can then be traced back to underlying molecular targets through subsequent mechanistic studies.

The aspartate metabolic pathway is linked to multiple other cellular processes, including the TCA cycle and glycolysis. nih.gov Investigations into how this compound perturbs these interconnected pathways will be essential to understanding its broader biological impact.

Table 1: Potential Biological Targets for this compound

Potential Target ClassRationaleExample TargetsSuggested Investigative Approach
Aspartate-Related EnzymesStructural similarity to aspartic acid.Aspartate aminotransferase, Asparagine synthetase, Aspartic proteasesIn vitro enzyme kinetics and inhibition assays
Neurotransmitter ReceptorsAspartate is an agonist for NMDA receptors. wikipedia.orgNMDA receptors, other glutamate (B1630785) receptorsReceptor binding assays, electrophysiology studies
Pyridine-Recognizing EnzymesPresence of the nicotinoyl (pyridin-3-ylcarbonyl) group.NAD(P)-dependent dehydrogenases, Nicotinate phosphoribosyltransferaseEnzyme activity assays, co-factor competition studies
Amino Acid TransportersPotential for transport into cells via amino acid transport systems.Excitatory amino acid transporters (EAATs)Cellular uptake studies using radiolabeled compound

Application of Advanced Spectroscopic Characterization Techniques

A thorough structural and dynamic characterization of this compound is fundamental. Advanced spectroscopic methods will be indispensable for defining its chemical properties and its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, NOESY) will be crucial for unambiguous structural elucidation. Saturation Transfer Difference (STD) NMR and WaterLOGSY experiments can be employed to study the binding epitope of the compound when interacting with a target protein, providing insights into the specific atoms involved in the binding interface.

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the compound's exact mass and elemental composition. Advanced fragmentation techniques, such as Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), can help distinguish it from potential isomers, a critical step in characterization. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule's functional groups. pmf.unsa.ba Changes in these spectra upon binding to a target can reveal conformational changes and the nature of intermolecular interactions. derpharmachemica.comresearchgate.net

X-ray Crystallography: Co-crystallization of this compound with its purified biological targets will be the gold standard for visualizing the precise binding mode at atomic resolution. This information is invaluable for structure-based drug design.

Table 2: Spectroscopic Techniques for Characterization

TechniqueApplicationExpected Information
NMR SpectroscopyStructural confirmation and interaction studies.3D structure in solution, identification of binding interface with target macromolecules.
Mass SpectrometryMolecular weight determination and isomeric differentiation.Precise mass, elemental formula, fragmentation patterns for structural confirmation. nih.gov
FTIR/Raman SpectroscopyAnalysis of functional groups and binding-induced changes.Vibrational frequencies of carbonyl, amine, and pyridine groups; shifts upon binding. pmf.unsa.ba
X-ray CrystallographyHigh-resolution structural analysis of the compound-target complex.Atomic coordinates of the bound ligand, detailed intermolecular interactions (e.g., hydrogen bonds).

Development of Innovative Synthetic Strategies for Complex Analogs

To explore the structure-activity relationship (SAR) of this compound, the development of a diverse library of analogs is essential. Future synthetic chemistry efforts should focus on innovative and efficient strategies to modify the core scaffold.

Combinatorial Chemistry: Employing combinatorial approaches will enable the rapid generation of a large number of derivatives. Modifications could target three key areas: the pyridine ring (e.g., substitution at other positions), the aspartic acid backbone (e.g., esterification of the carboxylic acids, use of D-aspartic acid), and the amide linker.

Fragment-Based Synthesis: This approach involves synthesizing analogs by combining different pyridine-containing fragments with various amino acid derivatives, allowing for a modular and flexible exploration of chemical space.

Bio-isosteric Replacement: Replacing functional groups with bio-isosteres could modulate the compound's physicochemical properties (e.g., solubility, membrane permeability, metabolic stability) while retaining or enhancing biological activity. For example, the carboxylic acid groups could be replaced with tetrazoles.

Synthetic routes for related aspartic acid and pyridine derivatives have been reported, providing a foundation for these future endeavors. mdpi.comnih.govijpbs.com The goal is to create analogs with improved potency, selectivity, and drug-like properties.

Table 3: Proposed Synthetic Modifications for Analog Development

Modification SiteType of ModificationScientific Rationale
Pyridine RingSubstitution (e.g., with halogens, alkyl, alkoxy groups)Modulate electronic properties, steric hindrance, and potential for new interactions with the target.
Aspartic Acid α-CarboxylEsterification, amidationImprove cell permeability by masking the negative charge; create potential pro-drugs.
Aspartic Acid β-CarboxylEsterification, amidationExplore the importance of this acidic group for target binding and selectivity.
Aspartic Acid StereocenterUse of D-aspartic acid instead of L-aspartic acidInvestigate the stereoselectivity of the biological target.

Integration with Systems Biology Approaches for Comprehensive Pathway Analysis

To understand the full impact of this compound on a biological system, a holistic, systems-level approach is necessary. Rather than focusing on a single target, systems biology aims to map the compound's effects across entire cellular networks.

Transcriptomics (RNA-Seq): This technique can reveal changes in gene expression across the entire genome in response to treatment with the compound, highlighting pathways that are activated or repressed.

Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, providing a direct view of the cellular machinery affected by the compound.

Metabolomics: As the compound is derived from a central metabolite, metabolomic profiling is particularly relevant. This approach can quantify changes in a wide array of small molecules, revealing shifts in metabolic fluxes through pathways like the TCA cycle, amino acid biosynthesis, and nucleotide metabolism. nih.gov

By integrating data from these different "omics" layers, researchers can construct a comprehensive model of the compound's mechanism of action, identify potential off-target effects, and discover unexpected therapeutic applications.

Synergistic Research with Advanced Computational Omics Platforms

In synergy with experimental approaches, advanced computational methods can accelerate research on this compound. nih.gov

Molecular Docking and Simulation: In silico docking can be used to screen large virtual libraries of potential protein targets, prioritizing candidates for experimental validation. Molecular dynamics (MD) simulations can then be used to predict the stability of the compound-target complex and provide insights into the dynamics of binding.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogs is synthesized and tested, QSAR models can be built to correlate chemical structures with biological activities. These models can then predict the activity of new, unsynthesized compounds, guiding more efficient analog design.

Multi-Omics Data Integration: Computational tools are essential for analyzing and integrating the large datasets generated by systems biology approaches. mdpi.com Network analysis can identify key nodes and pathways that are perturbed by the compound, helping to formulate hypotheses about its mechanism of action.

This synergistic approach, combining wet-lab experimentation with powerful in silico tools, will be crucial for efficiently navigating the complexities of biological systems and unlocking the full potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.